molecular formula C₂₇H₄₆O₂ B132067 delta-Tocopherol CAS No. 119-13-1

delta-Tocopherol

Cat. No. B132067
CAS RN: 119-13-1
M. Wt: 402.7 g/mol
InChI Key: GZIFEOYASATJEH-BERHBOFZSA-N
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Description

Delta-Tocopherol (δ-Tocopherol) is a type of tocopherol and is considered a form of vitamin E . It is one of the chemical compounds that make up the vitamin E family, which also includes alpha, beta, and gamma tocopherols . As a food additive, it is recognized by the E number E309 . Tocopherols are fat-soluble antioxidants that protect cell membranes from oxidative damage . Delta-Tocopherol is methylated at the 8-position .


Synthesis Analysis

The biosynthesis of tocopherols, including delta-tocopherol, primarily occurs in the plastids of higher plants . The process involves precursors derived from two metabolic pathways: homogentisic acid, an intermediate of the degradation of aromatic amino acids, and phytyldiphosphate, which arises from the methylerythritol phosphate pathway . The first committed step in the tocopherol biosynthesis pathway is the condensation of homogentisic acid (HGA) and phytyl diphosphate to MPBQ by homogentisate phytyl transferase (VTE2) .


Molecular Structure Analysis

Delta-Tocopherol is a lipophilic compound whose molecular structure consists of a chromanol ring with a side chain located at the C2 position . The four forms of tocopherols, including delta-tocopherol, have a saturated phytyl side chain . The molecular formula of delta-tocopherol is C27H46O2 .


Chemical Reactions Analysis

The polarity of tocopherols, including delta-tocopherol, is mainly influenced by the number of methyl groups in the chromanol ring .


Physical And Chemical Properties Analysis

Delta-Tocopherol is a lipophilic antioxidant . It is soluble in fat and protects cell membranes from oxidative damage . The polarity of delta-tocopherol is mainly influenced by the number of methyl groups in the chromanol ring .

Mechanism of Action

Target of Action

Delta-Tocopherol, a form of Vitamin E, is a lipophilic antioxidant compound . It primarily targets reactive oxygen and nitrogen species, functioning as an electrophilic center to trap these reactive species . This action is crucial in maintaining the integrity of cellular structures and functions by preventing oxidative damage .

Mode of Action

Delta-Tocopherol interacts with its targets by donating a hydrogen atom to lipid peroxyl radicals, effectively neutralizing them . This action blocks the proliferation of lipid peroxidation in cellular membranes . In addition to its antioxidant activities, delta-Tocopherol also plays a significant role in cell signaling .

Biochemical Pathways

The biosynthesis of delta-Tocopherol takes place mainly in the plastids of higher plants. It is derived from two metabolic pathways: the homogentisic acid pathway, an intermediate of degradation of aromatic amino acids, and the phytyldiphosphate pathway, which arises from the methylerythritol phosphate pathway . The regulation of delta-Tocopherol biosynthesis occurs at least partially at the level of key enzymes, including p-hydroxyphenylpyruvate dioxygenase (HPPD), homogentisate phytyltransferase (HPT), tocopherol cyclase (TC), and two methyltransferases .

Pharmacokinetics

The pharmacokinetics of delta-Tocopherol in humans have been studied, and it has been found that it can be safely consumed and achieve bioactive levels . Plasma concentrations of delta-Tocopherol were found to be comparable to those obtained in delta-Tocopherol-treated mice in which tumor growth was delayed . Furthermore, plasma and urine levels of metabolites were elevated after delta-Tocopherol administration in a dose-dependent manner .

Result of Action

The primary result of delta-Tocopherol’s action is the prevention of oxidative damage in cells, contributing to cellular health and function . It has been found to inhibit the growth of certain cancer cells, reduce inflammation in the body, and protect neurons from damage caused by oxidative stress . Additionally, delta-Tocopherol has demonstrated cholesterol-lowering effects, making it a potential natural remedy for managing cardiovascular health .

Action Environment

The action of delta-Tocopherol is influenced by various environmental factors. For instance, its biosynthesis changes in response to different stresses induced by high-intensity light, drought, high salinity, heavy metals, and chilling . Understanding the induction mechanism under stress can help develop methods to engineer plants with high delta-Tocopherol contents .

Safety and Hazards

Delta-Tocopherol may cause irritation of the respiratory tract if inhaled, and it may be harmful if swallowed . Skin contact may cause an allergic skin reaction, and eye contact should be avoided . It is recommended to avoid breathing its vapors or spray mist and to avoid prolonged or repeated exposure .

Future Directions

Understanding the induction mechanism of delta-tocopherol under stress will help develop methods to engineer plants with high tocopherol contents . Delta-Tocopherol shows fluctuation in their quantity under abiotic stresses, suggesting their critical role as an antioxidant and as an indicator of stress tolerance in plants . Future research may focus on the underlying mechanisms that regulate the entire pathway and fluctuation in tocopherol content and composition during stress conditions .

properties

IUPAC Name

(2R)-2,8-dimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H46O2/c1-20(2)10-7-11-21(3)12-8-13-22(4)14-9-16-27(6)17-15-24-19-25(28)18-23(5)26(24)29-27/h18-22,28H,7-17H2,1-6H3/t21-,22-,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZIFEOYASATJEH-VHFRWLAGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC2=C1O[C@](CC2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H46O2
Record name DELTA-TOCOPHEROL
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1046263
Record name D-delta-Tocopherol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1046263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear, viscous, pale yellowish or orange oil which oxidises and darkens on exposure to air or light, Solid
Record name DELTA-TOCOPHEROL
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Record name delta-Tocopherol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002902
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

delta-Tocopherol

CAS RN

119-13-1
Record name δ-Tocopherol
Source CAS Common Chemistry
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Record name delta-Tocopherol
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Record name 2H-1-Benzopyran-6-ol, 3,4-dihydro-2,8-dimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-, (2R)-
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Record name D-delta-Tocopherol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1046263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [2R[2R*(4R*,8R*)]]-3,4-dihydro-2,8-dimethyl-2-(4,8,12-trimethyltridecyl)-2H-benzopyran-6-ol
Source European Chemicals Agency (ECHA)
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Record name .DELTA.-TOCOPHEROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JU84X1II0N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name delta-Tocopherol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002902
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

< 25 °C
Record name delta-Tocopherol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002902
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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